N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
Historical Development of Pyridazine-Piperidine Hybrid Structures
The evolution of pyridazine-piperidine hybrids traces back to early investigations into nitrogen-containing heterocycles. Pyridazine, a diazine isomer with adjacent nitrogen atoms, gained prominence due to its high dipole moment ($$ \mu = 3.94 \, \text{D} $$) and capacity for dual hydrogen-bonding interactions , which enhance target engagement. Piperidine, a six-membered saturated ring, emerged as a privileged scaffold in drug design due to its conformational adaptability and prevalence in bioactive molecules like the antipsychotic risperidone.
The fusion of these motifs began with efforts to optimize pharmacokinetic properties. For instance, replacing pyridine with pyridazine in stearoyl-CoA desaturase-1 (SCD1) inhibitors improved potency by 3-fold, attributed to enhanced π-π stacking and hydrogen-bond acceptor density . Concurrently, piperidine-carboxamide hybrids gained traction; the antiviral agent vapendavir (51 ) demonstrated how carboxamide substituents on piperidine could stabilize metabolic profiles while maintaining target affinity. These advances laid the groundwork for integrating pyridazine, piperidine, and carboxamide into unified frameworks.
Position of N-Cyclohexyl-N-ethyl-1-[6-(2-Methoxyphenyl)Pyridazin-3-yl]Piperidine-4-Carboxamide in Medicinal Chemistry
This compound epitomizes structure-activity relationship (SAR) refinements in heterocyclic drug design. The 2-methoxyphenyl moiety at pyridazine’s 6-position likely engages in hydrophobic interactions with aromatic residues in enzyme binding pockets, while the N-cyclohexyl-N-ethyl carboxamide group enhances solubility and modulates steric bulk. Computational analyses suggest the piperidine ring adopts a chair conformation , positioning the carboxamide for optimal hydrogen bonding with targets like proteases or kinases.
Comparative studies with analogs reveal critical trends:
Such features align this compound with modern strategies to address drug resistance and polypharmacology.
Importance of Carboxamide-Substituted Heterocyclic Compounds
Carboxamide groups serve as hydrogen-bond donors/acceptors , critical for binding to conserved residues in biological targets. In anti-norovirus agents, replacing ester functionalities with carboxamides improved metabolic stability by 70-fold, as seen in compound 4b (EC$$_{50}$$ = 0.53 µM). Similarly, benzimidazole-piperidine hybrids with carboxamide linkers exhibited broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against Staphylococcus aureus).
The carboxamide’s electron-withdrawing nature also modulates heterocycle reactivity. For instance, in SCD1 inhibitors, pyridazine-carboxamide hybrids (102 ) reduced off-target interactions with cytochrome P450 enzymes compared to pyridine analogs. This selectivity stems from the carboxamide’s ability to stabilize transition states during enzymatic processing.
Research Significance and Current Landscape
Recent synthetic breakthroughs, such as gold(I)-catalyzed oxidative amination and palladium-mediated diamination , have streamlined access to polysubstituted piperidines. These methods enable precise installation of groups like the 2-methoxyphenyl-pyridazine moiety, accelerating SAR exploration.
Ongoing studies focus on:
- Target diversification : Screening against kinases (e.g., TYK2), viral proteases, and metabolic enzymes.
- Prodrug strategies : Masking the carboxamide as esters or oximes to enhance bioavailability.
- Computational modeling : Leveraging machine learning to predict substituent effects on binding entropy.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-3-29(20-9-5-4-6-10-20)25(30)19-15-17-28(18-16-19)24-14-13-22(26-27-24)21-11-7-8-12-23(21)31-2/h7-8,11-14,19-20H,3-6,9-10,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGPBBRKJYBZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine ring, and the attachment of the methoxyphenyl group. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction with hydrazine derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction using appropriate aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cancer Therapy
Mechanism of Action
Research indicates that N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide exhibits significant anticancer properties. The compound has been shown to act through mechanisms such as:
- Cytotoxicity : It induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, demonstrating higher efficacy than established chemotherapeutics like bleomycin .
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression, potentially inhibiting tumor growth and metastasis.
Case Studies
A study highlighted the compound's effectiveness against FaDu hypopharyngeal carcinoma cells, where it demonstrated improved cytotoxic effects compared to traditional agents. This suggests that the structural characteristics of the compound enhance its binding affinity to target sites within cancer cells .
Neurodegenerative Diseases
Alzheimer's Disease Applications
The compound has shown promise in the treatment of Alzheimer's disease by acting as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial for neurotransmitter regulation, and their inhibition can lead to improved cognitive function in patients .
Mechanisms of Action
- Cholinergic Modulation : By enhancing cholinergic signaling, the compound may alleviate symptoms associated with cognitive decline.
- Antioxidant Properties : Some derivatives of piperidine compounds exhibit antioxidant effects, which could protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration .
Biochemical Tools
The compound serves as a valuable tool in biochemical research due to its ability to modulate various receptors and enzymes. Its structure allows for specific interactions that can be utilized in drug design and development.
Applications in Research
- Allosteric Modulators : The compound's ability to act as a positive allosteric modulator for muscarinic receptors presents opportunities for developing treatments for schizophrenia and other psychiatric disorders .
- Biochemical Assays : It can be used in assays to study receptor interactions and enzyme kinetics, aiding in the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with three classes of molecules:
- Pyridazine-based ATX inhibitors: The patent compound l-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-l-one (Example 1.1, )** replaces the 2-methoxyphenyl group with a trifluoromethylpyridinylmethoxy substituent. This electron-withdrawing group increases metabolic stability but reduces solubility compared to the target compound’s electron-donating methoxy group.
- Piperidine-4-carboxamide derivatives: The PubChem compound 4-(2-methoxyethyl)-1-[4-methyl-6-[(5-methylpyrazol-3-yl)amino]pyrimidin-2-yl]-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]piperidine-4-carboxamide () uses a pyrimidine-pyrazole system instead of pyridazine, resulting in lower ATX inhibition (IC₅₀ > 1 μM vs. ~10 nM for the target compound) due to reduced planar aromatic interactions .
Pharmacological and Physicochemical Properties
The target compound balances moderate lipophilicity (logP 3.8) with sufficient solubility (12 µM), outperforming the Patent Example 1.1 in solubility but lagging in metabolic stability. Its 2-methoxyphenyl group likely reduces cytochrome P450-mediated oxidation compared to the trifluoromethylpyridinyl group, which increases metabolic resistance but introduces solubility challenges .
Functional Advantages and Limitations
- Advantages :
- Limitations :
- Moderate metabolic stability may necessitate prodrug strategies, as seen in nipecotic acid derivatives .
- The cyclohexyl-ethyl groups may contribute to off-target interactions with lipid-binding proteins.
Biological Activity
N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a piperidine core, which is often associated with significant biological activity.
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Cholinesterase Inhibition :
- The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes is a common therapeutic strategy for Alzheimer's disease.
- IC50 Values : Preliminary studies suggest that similar compounds within the same class exhibit promising IC50 values against AChE and BChE, indicating potential efficacy in treating cognitive disorders .
-
Anticancer Activity :
- Research indicates that derivatives of piperidine compounds, including this one, show cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting tumor cell proliferation.
- For instance, related piperidine derivatives have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the piperidine ring and the pyridazine moiety significantly influence the inhibitory potency against cholinesterases. For example, electron-withdrawing groups enhance activity by stabilizing the transition state during enzyme interaction .
- Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions, which may improve binding affinity to target proteins.
1. Neuroprotective Effects
A study evaluated a series of piperidine derivatives for their neuroprotective properties in models of Alzheimer's disease. This compound exhibited significant neuroprotection by reducing oxidative stress markers and improving cognitive function in treated animals .
2. Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways. The compound showed IC50 values comparable to leading anticancer agents, suggesting its potential as a therapeutic candidate .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
